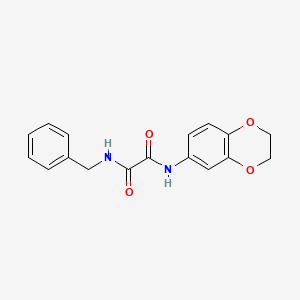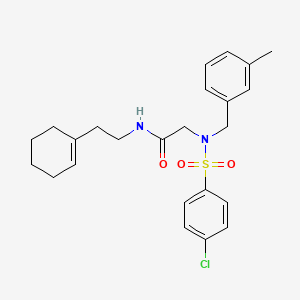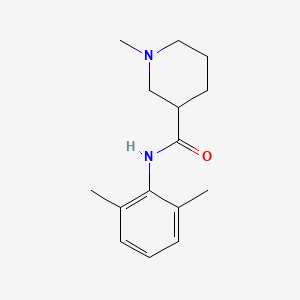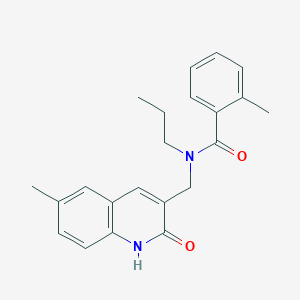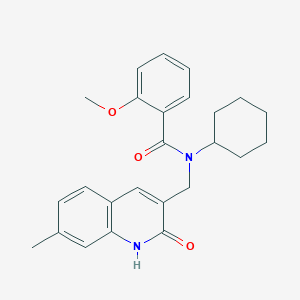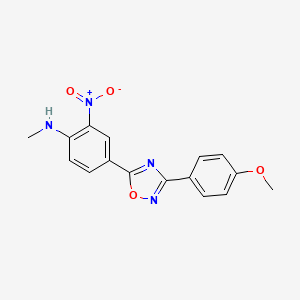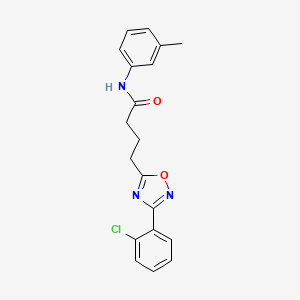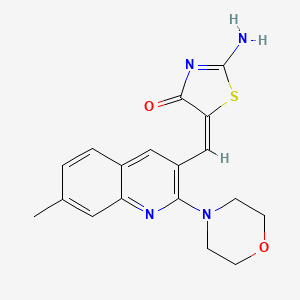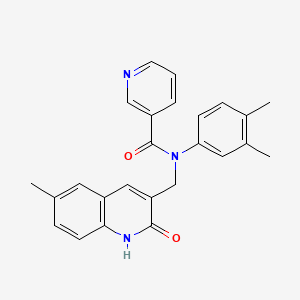
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNQ and is a derivative of nicotinamide. DMNQ has shown promising results in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
DMNQ acts as an electron acceptor and can undergo redox reactions. This compound has been shown to induce the production of reactive oxygen species (ROS) in cells. This property has been utilized in studies to investigate the role of oxidative stress in various diseases. DMNQ has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements.
Biochemical and Physiological Effects:
DMNQ has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and has been used in studies to investigate its potential as an anticancer agent. DMNQ has also been shown to have anti-inflammatory properties and has been used in studies to investigate its potential as an anti-inflammatory agent. Additionally, DMNQ has been found to inhibit the growth of bacteria and has been used in studies to investigate its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
DMNQ has several advantages as a chemical compound for laboratory experiments. This compound is stable and can be easily synthesized in the laboratory. DMNQ is also relatively inexpensive compared to other compounds used in scientific research. However, DMNQ has several limitations as well. This compound is toxic and can cause oxidative stress in cells. Therefore, careful control of the concentration and exposure time is necessary when using DMNQ in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of DMNQ. One potential application of DMNQ is in the development of new drugs for the treatment of cancer. DMNQ has been shown to induce apoptosis in cancer cells, and further studies are needed to investigate its potential as an anticancer agent. Additionally, DMNQ has been found to have anti-inflammatory and antimicrobial properties, and further studies are needed to investigate its potential as an anti-inflammatory and antimicrobial agent. Finally, DMNQ has been shown to activate the Nrf2 pathway, and further studies are needed to investigate the potential of DMNQ in the regulation of antioxidant response elements.
Synthesemethoden
The synthesis of DMNQ involves the reaction of 3,4-dimethylbenzaldehyde with 2-hydroxy-6-methylquinoline in the presence of a base. This reaction results in the formation of the intermediate product, which is then reacted with nicotinamide to yield DMNQ. The synthesis of DMNQ is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
DMNQ has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. DMNQ has been found to have antioxidant properties and has been used in studies to investigate the role of oxidative stress in various diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-6-9-23-20(11-16)13-21(24(29)27-23)15-28(22-8-7-17(2)18(3)12-22)25(30)19-5-4-10-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLIDILLVPIZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

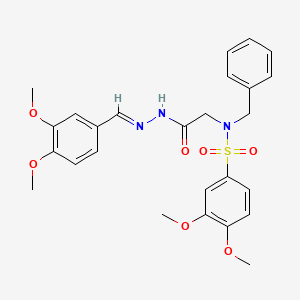
![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
